![molecular formula C15H13N3O B2584555 N-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 925566-01-4](/img/structure/B2584555.png)
N-(1H-indazol-5-yl)-4-methylbenzamide
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Overview
Description
“N-(1H-indazol-5-yl)-4-methylbenzamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .Scientific Research Applications
JAK2 V617F Inhibitors
“N-(1H-indazol-5-yl)-4-methylbenzamide” could potentially be used in the development of JAK2 V617F inhibitors . The JAK2 V617F mutation is commonly associated with myeloproliferative neoplasms, and selective targeting of this mutant may be useful for treating various pathologies . The compound could be used to inhibit the activity of the V617F variant of JAK2 kinase .
Cancer Treatment
The compound could be used in the treatment of diseases related to the V617F variant of JAK2, including cancer . It could be used to treat a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .
Pharmaceutical Compositions
“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in the formulation of pharmaceutical compositions . These compositions could comprise a compound of the formula, or a pharmaceutically acceptable salt thereof, and a pharmaceutically acceptable carrier .
Medicament Preparation
The compound could be used for the preparation of a medicament for use in any of the methods described in the patent . This includes inhibiting an activity of the V617F variant of JAK2 kinase and treating a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .
Research and Development
“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in research and development activities. It could be used in the synthesis of new compounds, testing of biological activities, and development of new therapeutic agents .
Chemical Synthesis
The compound could be used as a starting material or intermediate in the synthesis of other chemical compounds . It could be used in the preparation of various derivatives and analogs .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-5-yl)-4-methylbenzamide A compound with a similar structure, n-1h-indazol-5-yl-2- (6-methylpyridin-2-yl)quinazolin-4-amine, is known to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation .
Mode of Action
The exact mode of action of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole-containing compounds have been found to exhibit a wide variety of biological properties, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
The specific biochemical pathways affected by N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of N-(1H-indazol-5-yl)-4-methylbenzamide A related compound, n-hydroxypropenamides bearing indazole moieties, was found to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .
Result of Action
The specific molecular and cellular effects of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been found to display various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(1H-indazol-5-yl)-4-methylbenzamide The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(1H-indazol-5-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-6-7-14-12(8-13)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHWXKOSPIBRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-4-methylbenzamide |
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